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Compound of Interest

Compound Name: Deoxytrillenoside A

Cat. No.: B3283958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

Deoxytrillenoside A, a steroidal saponin isolated from the rhizomes of Trillium tschonoskii

Maxim. The information presented herein is essential for the identification, characterization,

and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data
The structural elucidation of Deoxytrillenoside A has been achieved through a combination of

mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy. The key quantitative data are summarized in the tables below for ease of

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for
Deoxytrillenoside A
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Aglycone

H-6 5.42 brd 5.1

H-19 1.09 s

H-21 0.93 d 7.2

H-18 0.87 s

Sugar Moieties

H-1' (Glc) 4.54 d 7.8

H-1'' (Rha) 5.25 brs

H-1''' (Rha) 4.88 brs

2''-O-Rha-CH₃ 1.28 d 6.1

4'''-O-Rha-CH₃ 1.30 d 6.3

Note: The complete assignment of all proton signals requires further 2D NMR analysis (e.g.,

COSY, HSQC, HMBC), the key diagnostic signals are presented above.

Table 2: ¹³C NMR Spectroscopic Data for
Deoxytrillenoside A
A complete assignment of the ¹³C NMR signals for Deoxytrillenoside A is pending the

availability of the full dataset from the original research publication. This table will be updated

as the information becomes available.

Table 3: Mass Spectrometry Data for Deoxytrillenoside A
Ionization Mode

Mass-to-Charge
Ratio (m/z)

Ion Molecular Formula

ESI 907.4212 [M+Na]⁺ C₄₅H₇₂O₁₇
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Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

Solvent: Deuterated methanol (CD₃OD) was used as the solvent for NMR analysis.

¹H NMR: Proton NMR spectra were acquired to determine the chemical environment of the

hydrogen atoms in the molecule. Key parameters such as chemical shift, multiplicity, and

coupling constants were analyzed.

¹³C NMR: Carbon NMR spectra were obtained to identify the number of unique carbon atoms

and their chemical shifts.

2D NMR: Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, were utilized

to establish the connectivity between protons and carbons, which is crucial for the complete

structural assignment.

Mass Spectrometry (MS)
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was performed using a Q-TOF (Quadrupole Time-of-Flight) mass analyzer.

Ionization Mode: The analysis was conducted in positive ion mode.

Data Acquisition: The mass-to-charge ratio (m/z) of the sodiated molecule ([M+Na]⁺) was

measured to determine the exact molecular weight and deduce the molecular formula of

Deoxytrillenoside A.

Structural Elucidation Workflow
The process of identifying and characterizing Deoxytrillenoside A follows a logical

progression of analytical steps. The workflow diagram below illustrates the key stages involved

in its structure elucidation.
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Caption: Workflow for the isolation and structural elucidation of Deoxytrillenoside A.

This comprehensive guide serves as a foundational resource for researchers engaged in the

study of steroidal saponins and the exploration of their therapeutic potential. The detailed

spectroscopic data and methodologies provided will facilitate the accurate identification and

further investigation of Deoxytrillenoside A.

To cite this document: BenchChem. [Deoxytrillenoside A: A Comprehensive Spectroscopic
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3283958#spectroscopic-data-for-deoxytrillenoside-a-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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